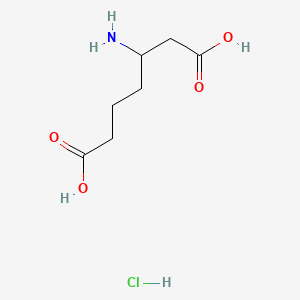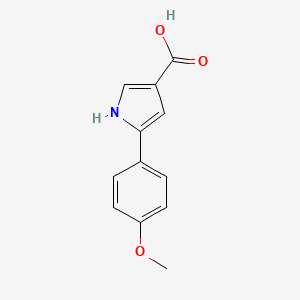
5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol: is an organic compound characterized by a naphthalene core with three hydroxyl groups and an aminomethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as 5-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol, using a suitable reducing agent like sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature to yield the desired triol.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of a naphthalene derivative in the presence of a metal catalyst such as palladium on carbon. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The hydroxyl groups in 5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol can undergo oxidation to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : The compound can be reduced to form derivatives with fewer hydroxyl groups. Reducing agents such as lithium aluminum hydride are often used.
Substitution: : The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple functional groups.
Medicine: : The compound is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aminomethyl group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but a different core structure.
5-Hydroxymethylfurfural: A compound with a hydroxymethyl group and a furan ring.
Uniqueness
- The presence of three hydroxyl groups and an aminomethyl group on a naphthalene core makes 5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol unique. This combination of functional groups provides a versatile platform for chemical modifications and potential applications in various fields.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
5-(aminomethyl)-7,8-dihydro-6H-naphthalene-1,2,5-triol |
InChI |
InChI=1S/C11H15NO3/c12-6-11(15)5-1-2-7-8(11)3-4-9(13)10(7)14/h3-4,13-15H,1-2,5-6,12H2 |
Clé InChI |
BPZBYDMVSAQLHO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2O)O)C(C1)(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2H-benzo[g]chromen-8-ol](/img/structure/B11891909.png)

![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)

![3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11891929.png)








